4-Ethynyl-2,5-difluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3F2N |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
4-ethynyl-2,5-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H |
InChI Key |
VFPQRNMZFAQGRE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethynyl 2,5 Difluoropyridine and Its Precursors
Strategies for Regioselective Functionalization of Polyfluoropyridines
The inherent electronic properties of the pyridine (B92270) ring, characterized by its electron-deficient nature, are further amplified by the presence of fluorine substituents. This electronic landscape dictates the regioselectivity of substitution reactions. Two principal strategies are employed to achieve the desired functionalization of polyfluoropyridines: nucleophilic aromatic substitution (SNAr) and metalation-directed functionalization.
Nucleophilic Aromatic Substitution (SNAr) Approaches to Difluoropyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-poor aromatic systems like polyfluoropyridines. In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The rate and regioselectivity of SNAr reactions are highly dependent on the position of the leaving group and the presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgnih.gov
For difluoropyridine scaffolds, the fluorine atoms themselves can act as leaving groups, although their displacement requires strong nucleophiles and often harsh reaction conditions. More commonly, a dihalopyridine precursor, such as 2,5-difluoro-4-chloropyridine or 2,5-difluoro-4-bromopyridine, is utilized. The chlorine or bromine atom at the 4-position is more susceptible to nucleophilic displacement than the fluorine atoms, allowing for selective functionalization at this position. The synthesis of 2,5-difluoropyridine (B1303130) itself can be achieved from 2,5-dichloropyridine (B42133) through a halogen-exchange (Halex) reaction using a fluorinating agent like potassium fluoride (B91410). scispace.comlibretexts.org
Metalation-Directed Functionalization of Pyridine Rings
Directed ortho-metalation (DoM) and related metalation strategies offer a complementary approach for the regioselective functionalization of pyridine rings. mdpi.comsigmaaldrich.comnih.gov This method involves the deprotonation of a C-H bond at a specific position, directed by a coordinating functional group or by the inherent acidity of the proton, followed by quenching with an electrophile.
In the context of 2,5-difluoropyridine, the electronic effects of the fluorine atoms influence the acidity of the ring protons. The proton at the 4-position is activated towards deprotonation due to the inductive effects of the flanking fluorine atoms. The use of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures can facilitate regioselective deprotonation at the C-4 position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a variety of functional groups, including halogens (e.g., by quenching with I₂, Br₂, or C₂Cl₆), which are essential for subsequent cross-coupling reactions. mdpi.com
A "regioexhaustive substitution" strategy has been demonstrated for 2,5-difluoropyridine, where each vacant position can be selectively functionalized through a combination of metalation and the use of protective groups to direct the deprotonation to the desired site. mdpi.com
Introduction of the Ethynyl (B1212043) Moiety via Cross-Coupling Reactions
Once a suitable precursor, typically 4-halo-2,5-difluoropyridine, is synthesized, the ethynyl group is introduced via a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is the most prominent and widely employed method for this transformation. dntb.gov.ua
Palladium-Catalyzed Sonogashira Coupling of Halopyridines with Acetylenes
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. dntb.gov.ua This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is tolerant of a wide range of functional groups.
For the synthesis of 4-ethynyl-2,5-difluoropyridine, a 4-halo-2,5-difluoropyridine (where the halogen is typically iodine or bromine for higher reactivity) is coupled with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) or ethynyltrimethylsilane, followed by deprotection.
Table 1: Typical Reactants in Sonogashira Coupling for this compound Synthesis
| Reactant Role | Example Compound | Structure |
| Pyridine Substrate | 4-Bromo-2,5-difluoropyridine | Br-C₅H₂F₂N |
| Pyridine Substrate | 4-Iodo-2,5-difluoropyridine | I-C₅H₂F₂N |
| Alkyne Source | Trimethylsilylacetylene | HC≡CSi(CH₃)₃ |
| Alkyne Source | Ethynyltrimethylsilane | HC≡CSi(CH₃)₃ |
The efficiency of the Sonogashira coupling of halopyridines is influenced by several factors, including the choice of palladium catalyst, copper co-catalyst, base, and solvent. Electron-deficient pyridyl substrates, such as difluoropyridines, can present challenges due to potential catalyst inhibition by the nitrogen lone pair.
Catalytic Systems:
Palladium Source: A variety of palladium(0) and palladium(II) precursors can be used, with Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃ being common choices. For challenging substrates, pre-formed palladium complexes with specific ligands are often more effective.
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step. dntb.gov.ua Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Reaction Conditions:
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed.
Table 2: Representative Sonogashira Reaction Conditions for Halopyridines
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine, Piperidine |
| Solvent | DMF, THF, Acetonitrile, Toluene |
| Temperature | Room Temperature to 100 °C |
Note: The optimal conditions need to be determined empirically for the specific substrate.
The choice of ligand coordinated to the palladium center is crucial for the success of the Sonogashira coupling, particularly for electron-deficient and sterically hindered substrates. The ligand influences the stability, reactivity, and selectivity of the catalyst.
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a standard ligand used in many Sonogashira reactions. However, for more challenging substrates like polyfluoropyridines, more electron-rich and bulky phosphine ligands can enhance catalytic activity. Buchwald-type biarylphosphine ligands, for example, have shown high efficacy in cross-coupling reactions of electron-deficient heteroaromatics.
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful alternative to phosphines. Their strong σ-donating properties can lead to more stable and active palladium catalysts, which can be particularly beneficial for the coupling of less reactive aryl chlorides or for promoting copper-free reactions.
Alternative Alkynylation Strategies
While the Sonogashira coupling remains a cornerstone of C(sp²)-C(sp) bond formation, alternative strategies for the alkynylation of pyridine rings have been explored to overcome some of its limitations. These methods often focus on improving functional group tolerance, avoiding the use of copper co-catalysts, or employing different activating groups on the pyridine ring.
For electron-deficient pyridine systems, such as those bearing fluorine substituents, direct alkynylation can be challenging. One approach involves the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide can then undergo regioselective functionalization. However, direct alkynylation of pyridine N-oxides is not as commonly reported as other C-C bond-forming reactions.
Another emerging strategy involves the use of hypervalent iodine reagents as alkyne sources. These reagents can participate in palladium-catalyzed cross-coupling reactions with halo-pyridines under mild conditions. While not yet widely applied to the synthesis of this compound, this methodology presents a promising avenue for future research.
Furthermore, transition-metal-free alkynylation reactions are gaining traction. These methods often rely on the generation of highly reactive pyridine intermediates, such as pyridyl radicals or anions, which can then react with an alkynylating agent. The development of such strategies for difluorinated pyridines could offer a more sustainable and cost-effective synthetic route.
Multi-Step Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a multi-step sequence, which allows for the precise installation of the required functional groups. These pathways often begin with a readily available pyridine precursor and involve sequential halogenation and cross-coupling reactions, frequently necessitating the use of protecting groups for the sensitive ethynyl moiety.
Sequential Halogenation and Cross-Coupling Reactions
A common and effective strategy for the synthesis of this compound involves a sequential approach starting from 2,5-difluoropyridine. This precursor can be synthesized from 2,5-dichloropyridine through a halogen exchange reaction. The subsequent introduction of a halogen, typically iodine or bromine, at the 4-position is a critical step to enable the final cross-coupling reaction.
The halogenation of 2,5-difluoropyridine can be achieved using various reagents and conditions. For instance, direct iodination can be accomplished using iodine in the presence of a strong base, such as lithium diisopropylamide (LDA), at low temperatures. Alternatively, a bromo substituent can be introduced, providing a suitable handle for the subsequent Sonogashira coupling.
Once the 4-halo-2,5-difluoropyridine intermediate is obtained, the ethynyl group is introduced via a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst (e.g., copper(I) iodide), and a base, often an amine like triethylamine or diisopropylamine. The choice of the alkyne source is crucial and is discussed in the following section.
A representative reaction scheme is as follows:
Scheme 1: Synthesis of this compound via Sequential Halogenation and Sonogashira Coupling
Step 1: Halogenation of 2,5-difluoropyridine
Reactant: 2,5-difluoropyridine Reagents: e.g., N-Iodosuccinimide (NIS) or I₂/strong base Product: 4-Iodo-2,5-difluoropyridine
Step 2: Sonogashira Coupling
Reactants: 4-Iodo-2,5-difluoropyridine, Acetylene (B1199291) source (e.g., Ethynyltrimethylsilane) Catalysts: Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) Base: Amine (e.g., Triethylamine) Product: 4-((Trimethylsilyl)ethynyl)-2,5-difluoropyridine
Step 3: Deprotection
Reactant: 4-((Trimethylsilyl)ethynyl)-2,5-difluoropyridine Reagents: e.g., Tetrabutylammonium fluoride (TBAF) or K₂CO₃/Methanol Product: this compound
Protecting Group Strategies for Ethynyl Functionality
The terminal alkyne proton is acidic and can interfere with various reaction conditions, particularly those involving strong bases or nucleophiles. Therefore, protecting the ethynyl group is a common and often necessary strategy in the multi-step synthesis of this compound.
The most widely used protecting group for terminal alkynes is the trimethylsilyl (B98337) (TMS) group. Ethynyltrimethylsilane is a commercially available and convenient reagent for the Sonogashira coupling reaction. The TMS group is stable under the cross-coupling conditions and can be readily removed in a subsequent step.
Table 1: Common Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| Trimethylsilyl | TMS | Ethynyltrimethylsilane | Fluoride sources (e.g., TBAF, HF), bases (e.g., K₂CO₃ in methanol) |
| Triisopropylsilyl | TIPS | Ethynyltriisopropylsilane | More forcing conditions than TMS, often requires stronger fluoride sources |
The use of a protecting group strategy allows for a more controlled and efficient synthesis, ensuring that the sensitive ethynyl group remains intact throughout the reaction sequence.
Chemical Reactivity and Derivatization of 4 Ethynyl 2,5 Difluoropyridine
Reactivity of the Ethynyl (B1212043) Group
The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Alkyne metathesis provides a powerful method for the formation of new carbon-carbon triple bonds. This equilibrium-driven process, typically catalyzed by high-oxidation-state metal alkylidyne complexes (e.g., molybdenum or tungsten), can be applied in several ways, including cross-metathesis, ring-closing metathesis (RCAM), and acyclic diyne metathesis (ADMET) for polymer synthesis. chemrxiv.orgnih.gov While specific examples involving 4-Ethynyl-2,5-difluoropyridine are not extensively documented, its terminal alkyne structure makes it a potential candidate for such reactions. nih.gov
In a typical cross-metathesis reaction, this compound could react with an internal alkyne to yield a new, substituted alkyne. Furthermore, under appropriate catalytic conditions, it could undergo homocoupling or oligomerization, a process that has been reported for other ethynyl-substituted aromatic compounds. scientificlabs.ie This precipitation-driven cyclooligomerization can be used to create macrocycles and polymers. nih.gov The efficiency of these reactions often depends on the catalyst's tolerance to the pyridine (B92270) nitrogen, which can sometimes act as a poison. However, modern, robust catalysts have been developed to accommodate such functional groups. nih.gov
The ethynyl group of this compound is an excellent participant in cycloaddition reactions. Among the most prominent is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgrsc.org This reaction facilitates the regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov
The reaction is highly efficient, stereospecific, and tolerant of a wide array of functional groups, making it a robust method for molecular conjugation. organic-chemistry.orgbeilstein-journals.org The electron-deficient nature of the pyridine ring in this compound, enhanced by the fluorine substituents, increases the acidity of the ethynyl proton, which can facilitate the formation of the key copper-acetylide intermediate and enhance reactivity. mdpi.com Alkynes bearing electron-withdrawing groups are known to be highly reactive substrates in CuAAC reactions. mdpi.com
Below is a table outlining the typical components for a CuAAC reaction.
| Component | Role | Example |
| Alkyne | Substrate | This compound |
| Azide | Substrate | Benzyl azide |
| Copper(I) Source | Catalyst | Copper(I) Iodide (CuI), Copper(I) Bromide (CuBr) |
| Reducing Agent | In situ generation of Cu(I) from Cu(II) | Sodium ascorbate |
| Ligand | Stabilizes Cu(I), accelerates reaction | Tris(benzyltriazolylmethyl)amine (TBTA) |
| Solvent | Reaction Medium | t-Butanol/Water, DMSO, THF |
Other cycloaddition reactions, such as [2+2] and [4+2] (Diels-Alder) cycloadditions, are also fundamental transformations for alkynes. nih.govwilliams.edu The ethynyl group in this compound can act as a dienophile in Diels-Alder reactions with suitable dienes or participate in transition-metal-catalyzed intramolecular cycloadditions to form complex bicyclic systems. williams.edunih.gov
The terminal alkyne can undergo hydrosilylation, which involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. This reaction, often catalyzed by platinum or other transition metals, can lead to the formation of vinylsilanes. rsc.orgresearchgate.net The regioselectivity of the addition (α- vs. β-addition) can often be controlled by the choice of catalyst and reaction conditions. These vinylsilane products are valuable synthetic intermediates for cross-coupling reactions. The synthesis of fluoropyridyl silicone-based materials through hydrosilylation of derived monomers has been reported, indicating the compatibility of this reaction with fluoropyridine moieties. rsc.org
Hydroboration-oxidation is another key transformation of the ethynyl group. The reaction begins with the addition of a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) across the alkyne. masterorganicchemistry.comambeed.com This step typically proceeds with anti-Markovnikov regioselectivity, placing the boron atom on the terminal carbon. masterorganicchemistry.comyoutube.com Subsequent oxidation of the resulting vinylborane (B8500763), usually with hydrogen peroxide and a base, yields an enol that tautomerizes to the corresponding aldehyde. If a disubstituted borane is used, the reaction can be stopped at the vinylborane stage, which can then be used in other reactions like Suzuki cross-coupling. The hydroboration of the C=C double bond in 2,3-dihydroisoxazoles has been shown to be highly regioselective due to electronic effects, a principle that would also apply to the polarized alkyne in this compound. beilstein-journals.org
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electronegative nitrogen atom and the two fluorine atoms. pressbooks.pub
In nucleophilic aromatic substitution reactions on the pyridine ring, the positions ortho (2,6) and para (4) to the nitrogen atom are electronically activated. stackexchange.com For this compound, this means that the fluorine atoms at C-2 and C-5 are potential leaving groups. The stability of the negatively charged intermediate (Meisenheimer complex) determines the regioselectivity. pressbooks.pubstackexchange.com
Attack at the C-2 position allows the negative charge in one of the resonance structures to be placed on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the C-5 position does not offer this stabilization. Therefore, nucleophilic attack is strongly favored at the C-2 position, leading to the selective substitution of the C-2 fluorine atom. Studies on related polyhalogenated pyridines consistently show that substitution occurs preferentially at positions ortho and para to the ring nitrogen. rsc.orgarkat-usa.org For example, Sonogashira reactions on 2,4,6-tribromo-3,5-difluoropyridine (B1586626) result in the displacement of bromine atoms at the 2- and 6-positions. arkat-usa.org
The general regioselectivity for SNAr on a difluoropyridine scaffold is summarized below.
| Position of Fluorine | Activation by Ring Nitrogen | Predicted Reactivity |
| C-2 | Ortho | Highly activated, preferred site of substitution |
| C-5 | Meta | Less activated |
The ethynyl group at the C-4 position exerts a significant electronic influence on the pyridine ring. As an electron-withdrawing group, it further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. pressbooks.pub This activating effect complements the inherent activation provided by the ring nitrogen and the fluorine atoms.
The SNAr mechanism proceeds via an addition-elimination pathway, where the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. pressbooks.pub The electron-withdrawing ethynyl group helps to stabilize this anionic intermediate through resonance and inductive effects, thereby increasing the rate of the substitution reaction. This principle is well-established; aryl halides with electron-withdrawing substituents in the ortho or para positions undergo nucleophilic aromatic substitution more readily. pressbooks.pub In this molecule, the ethynyl group is para to the C-2 fluorine (relative to the C-5 position), further favoring substitution at the C-2 position.
Electrophilic Aromatic Substitution and Related Transformations
The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further intensified by the presence of two strongly electronegative fluorine atoms at the C-2 and C-5 positions. This significant electron deficiency deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. The ethynyl group at the C-4 position also acts as a deactivating group for EAS. Consequently, subjecting this compound to classical electrophilic substitution conditions, such as nitration, sulfonation, or Friedel-Crafts reactions, is expected to be challenging and likely to require harsh reaction conditions.
The two vacant positions on the ring, C-3 and C-6, are the potential sites for substitution. The regiochemical outcome of any successful electrophilic attack would be influenced by the directing effects of the existing substituents.
At the C-3 position: This position is flanked by the pyridine nitrogen and the C-2 fluorine atom, both of which are strongly deactivating.
At the C-6 position: This position is adjacent to the C-5 fluorine atom, which also exerts a deactivating effect.
While electrophilic substitution on some difluoropyridine systems has been reported, such as the nitration and halogenation of 3,5-difluoropyridine, the combined deactivating effects in this compound make such transformations synthetically difficult. ambeed.com Alternative strategies, such as metalation followed by reaction with an electrophile, are often more viable for functionalizing such electron-poor heterocyclic systems. researchgate.netacs.org
Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Outcome | Rationale |
| Nitration | HNO₃/H₂SO₄ | No reaction or very low yield | Strong deactivation by two fluorine atoms and pyridine nitrogen. |
| Halogenation | Br₂/FeBr₃ | No reaction or very low yield | Severe deactivation of the pyridine ring. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | No reaction | The pyridine nitrogen complexes with the Lewis acid catalyst, further deactivating the ring. |
This table is based on established principles of electrophilic aromatic substitution on deactivated pyridine rings and serves as a predictive guide.
Transition Metal-Mediated Transformations Involving the Pyridine Nitrogen or Fluorine Atoms
In contrast to its inertness towards electrophiles, the fluorine atoms and the pyridine nitrogen of this compound are active sites for transition metal-mediated reactions.
The pyridine nitrogen atom possesses a lone pair of electrons and can readily coordinate to transition metal centers. This coordination is often the initial step in catalytic cycles, influencing the reactivity of the rest of the molecule. For instance, in reactions involving transient titanium neopentylidyne complexes with fluoropyridines, the binding of the pyridine nitrogen to the titanium center is a key step that precedes further transformations like C-F bond activation. rsc.org
The activation of carbon-fluorine (C-F) bonds is a significant area of research, and fluoropyridines are common substrates for these studies. sioc-journal.cn The C-F bonds at the C-2 and C-5 positions of this compound are susceptible to oxidative addition to low-valent transition metal complexes, particularly those of nickel, rhodium, and titanium. rsc.orgrsc.org These reactions typically lead to the formation of new carbon-carbon or carbon-hydrogen bonds in place of the C-F bond. For example, nickel(0) complexes have been shown to efficiently catalyze the hydrodefluorination of fluorinated pyridines. rsc.org Similarly, rhodium silyl (B83357) complexes can selectively cleave the C-F bond at the position ortho to the nitrogen atom in trifluoropyridines. Given these precedents, it is highly probable that this compound would undergo similar C-F activation reactions, likely with initial cleavage at the C-2 position due to its proximity to the coordinating nitrogen atom.
Table 2: Examples of Transition Metal-Mediated C-F Bond Activation in Fluoropyridines
| Fluoropyridine Substrate | Metal Catalyst/Reagent | Reaction Type | Product(s) | Reference |
| ortho-Difluoropyridine | (PNP)Ti≡CtBu (transient) | C-F Activation / Cycloaddition | Alkylidene-fluoride complex | rsc.org |
| 2,3,5,6-Tetrafluoropyridine | [Ni(Mes₂Im)₂] | C-F Activation | trans-[Ni(Mes₂Im)₂(F)(2,3,5,6-C₅F₄N)] | rsc.org |
| Pentafluoropyridine | L¹Si (silylene) | C-F Activation (para-selective) | L¹SiF(4-C₅F₄N) | nih.gov |
| 2,4,6-Tribromo-3,5-difluoropyridine | PdCl₂(PPh₃)₂/CuI | Sonogashira Coupling (C-Br activation) | 4-Bromo-2,6-bis(phenylethynyl)-3,5-difluoropyridine | arkat-usa.org |
This table presents experimentally verified transformations on related fluoropyridines, which serve as models for the expected reactivity of this compound.
Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 2,5 Difluoropyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Ethynyl-2,5-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.
Proton (¹H) NMR for Structural Connectivity
In the proton NMR spectrum, the chemical shifts and coupling patterns of the signals reveal the connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the acetylenic proton.
Aromatic Protons : The pyridine (B92270) ring contains two protons at positions 3 and 6. Their chemical shifts are influenced by the electronegative fluorine atoms and the ethynyl (B1212043) group. The proton at position 3 (H-3) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine at position 2 (J-coupling) and the proton at position 6 (through-space or smaller long-range coupling). Similarly, the proton at position 6 (H-6) would show splitting from the fluorine at position 5.
Ethynyl Proton : The terminal alkyne proton (≡C-H) typically appears as a distinct singlet in a specific region of the spectrum. Its position confirms the presence of the ethynyl functional group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 | 7.0 - 8.0 | dd |
| H-6 | 7.5 - 8.5 | dd |
| ≡C-H | 3.0 - 3.5 | s |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift heavily influenced by its electronic environment, particularly its proximity to the fluorine atoms.
Pyridine Ring Carbons : The five carbons of the pyridine ring will have characteristic chemical shifts. The carbons directly bonded to fluorine (C-2 and C-5) will exhibit large C-F coupling constants and appear as doublets. Their chemical shifts will be significantly downfield due to the deshielding effect of fluorine. The other ring carbons (C-3, C-4, and C-6) will also show the influence of the substituents.
Alkynyl Carbons : The two carbons of the ethynyl group (C≡C) are expected in the typical range for alkynes (δ 70-90 ppm). The carbon attached to the pyridine ring will be influenced by the aromatic system, while the terminal carbon will be coupled to the ethynyl proton.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C-2 | 155 - 160 | d |
| C-3 | 115 - 125 | d |
| C-4 | 120 - 130 | t |
| C-5 | 150 - 155 | d |
| C-6 | 140 - 150 | d |
| -C ≡CH | 80 - 90 | s |
| -C≡C H | 75 - 85 | d |
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
Fluorine-19 NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. magritek.com
In this compound, the two fluorine atoms at positions C-2 and C-5 are in different chemical environments and are therefore expected to be non-equivalent. This non-equivalence will result in two distinct signals in the ¹⁹F NMR spectrum. Each signal would likely appear as a doublet of doublets, showing coupling to each other (F-F coupling) and to the adjacent ring protons (F-H coupling). The analysis of these coupling constants is crucial for confirming the substitution pattern on the pyridine ring.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment
While 1D NMR provides essential data, 2D NMR experiments are often necessary for the unambiguous assignment of all signals, especially in complex molecules.
COSY (Correlation Spectroscopy) : This experiment would reveal correlations between coupled protons. For this molecule, it would primarily confirm the coupling between the H-3 and H-6 protons of the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-3 signal to the C-3 signal, the H-6 to C-6, and the ethynyl proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful 2D NMR experiments for structural elucidation. It shows correlations between protons and carbons over two or three bonds. For this compound, HMBC would be invaluable for:
Confirming the position of the ethynyl group by showing a correlation from the ethynyl proton to C-4 and the other alkynyl carbon.
Assigning the quaternary carbons (C-2, C-4, C-5) by observing correlations from nearby protons. For example, H-3 would show correlations to C-2, C-4, and C-5.
Verifying the complete connectivity of the pyridine ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.
Ethynyl Group Vibrations : The most diagnostic peaks for the terminal alkyne are the ≡C-H stretching vibration, which appears as a sharp, strong band around 3300 cm⁻¹, and the C≡C stretching vibration, which is found in the 2100-2260 cm⁻¹ region.
Aromatic Ring Vibrations : The C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Carbon-Fluorine Vibrations : The C-F stretching vibrations are typically strong and appear in the fingerprint region of the spectrum, usually between 1000 and 1300 cm⁻¹. The presence of two C-F bonds would likely result in multiple strong absorptions in this area. researchgate.net
Table 3: Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Ethynyl | ≡C-H Stretch | ~3300 |
| Ethynyl | C≡C Stretch | 2100 - 2260 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C, C=N Stretch | 1400 - 1600 |
| Fluoro | C-F Stretch | 1000 - 1300 |
Raman Spectroscopy for Molecular Vibrations and Conjugation Effects
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding environment. For this compound, Raman spectroscopy is particularly useful for identifying characteristic vibrations of its functional groups and understanding the electronic effects of conjugation between the ethynyl moiety and the difluoropyridine ring.
The Raman spectrum of this compound is expected to be dominated by several key vibrational modes. The most characteristic of these is the stretching vibration of the carbon-carbon triple bond (ν(C≡C)) of the ethynyl group. This vibration typically gives rise to a strong, sharp peak in the range of 2100–2250 cm⁻¹. Its high intensity is a result of the significant change in polarizability during the vibration. The terminal ≡C-H stretch (ν(≡C-H)) is also expected around 3300 cm⁻¹.
The vibrations of the difluoropyridine ring will produce a series of bands in the fingerprint region (below 1600 cm⁻¹). Key among these are the ring stretching modes, which are often observed as intense bands in the 1300–1600 cm⁻¹ region. The precise frequencies of these modes are influenced by the fluorine and ethynyl substituents. For comparison, the Raman spectra of pyridine show dominant ring breathing modes around 1000 and 1030 cm⁻¹. researchgate.net The presence of electron-withdrawing fluorine atoms and the conjugating ethynyl group will shift these frequencies. Furthermore, the C-F stretching vibrations (ν(C-F)) are anticipated to appear in the 1100–1400 cm⁻¹ region.
Conjugation between the π-system of the ethynyl group and the aromatic ring affects the electronic distribution, which in turn influences the vibrational frequencies. This effect is often observed as a slight decrease in the C≡C stretching frequency and an increase in its Raman intensity compared to non-conjugated alkynes. This phenomenon is due to the delocalization of π-electrons across the bond, which slightly weakens the triple bond while enhancing its polarizability. Density Functional Theory (DFT) calculations are often employed alongside experimental work to provide a precise assignment of the observed Raman bands. nih.govnih.gov
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Alkyne ≡C-H Stretch | ~3300 | Medium | Characteristic for terminal alkynes. |
| Alkyne C≡C Stretch | 2100 - 2250 | Strong, Sharp | Position and intensity are sensitive to conjugation. |
| Pyridine Ring C=C/C=N Stretches | 1300 - 1600 | Medium to Strong | Multiple bands expected. |
| C-F Stretches | 1100 - 1400 | Medium | Can be coupled with other ring modes. |
| Pyridine Ring Breathing | ~1000 | Strong | A characteristic mode for the pyridine ring. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₇H₃F₂N), the calculated molecular weight is 139.10 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula.
Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which is a radical cation. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. For this compound, the molecular ion peak would be expected at m/z = 139.
The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragments provides a roadmap to the molecule's structure. Based on the principles of fragmentation for aromatic and halogenated compounds, several key fragmentation pathways can be predicted: libretexts.orglibguides.comlibretexts.org
Loss of a Hydrogen Atom: Cleavage of the terminal alkyne C-H bond can result in an [M-1]⁺ ion at m/z 138.
Loss of Fluorine: Aromatic fluorides can lose a fluorine atom, which would lead to a fragment ion [M-F]⁺ at m/z 120.
Loss of the Ethynyl Group: Fragmentation of the bond between the ring and the ethynyl substituent would result in the loss of a C₂H radical, giving a difluoropyridyl cation at m/z 114. Conversely, the charge could be retained by the ethynylpyridine fragment after losing the fluorine atoms.
Ring Cleavage: Pyridine rings can undergo complex fragmentation, often involving the loss of HCN (27 u), leading to smaller fragments.
The relative abundance of these fragment ions depends on their stability. The stability of the resulting cations often dictates the most prominent peaks in the spectrum.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Identity (Loss from Molecular Ion) |
| [C₇H₃F₂N]⁺˙ | 139 | Molecular Ion (M⁺˙) |
| [C₇H₂F₂N]⁺ | 138 | [M-H]⁺ |
| [C₇H₃FN]⁺ | 120 | [M-F]⁺ |
| [C₅H₂F₂N]⁺ | 114 | [M-C₂H]⁺ |
| [C₅H₃F₂]⁺ | 113 | [M-N]⁺ |
| [C₇H₃F]⁺ | 101 | [M-F-N]⁺ or [M-F₂]⁺ (unlikely) |
X-ray Crystallography for Solid-State Molecular Architecture Determination
The analysis would confirm the planarity of the pyridine ring and the linear geometry of the C-C≡C-H fragment. The most critical information derived from X-ray crystallography, however, concerns the intermolecular interactions that govern the crystal packing. The arrangement of molecules in the crystal lattice is dictated by a balance of non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions.
For this compound, several key interactions are expected to direct its self-assembly in the solid state:
Hydrogen Bonding: The acidic terminal ethynyl proton (C≡C-H) can act as a hydrogen bond donor, interacting with the lone pair of the nitrogen atom on an adjacent pyridine ring (C-H···N). This is a common and structure-directing interaction for ethynylpyridines.
Halogen Bonding: The electropositive region on one atom (like iodine in some cases) interacts with a negative site. While fluorine is not a strong halogen bond donor, short F···F contacts and C-H···F interactions are frequently observed in the crystal structures of fluorinated aromatic compounds and contribute to packing stability. acs.org
π-π Stacking: The electron-deficient nature of the difluoropyridine ring, enhanced by the two fluorine atoms, can promote π-π stacking interactions. These may occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. Studies on fluorinated pyridines show that the degree of fluorination significantly influences the packing motif, shifting between herringbone and parallel arrangements. acs.orgfigshare.com
The combination of these directional interactions would lead to a highly ordered, three-dimensional supramolecular architecture.
Table 3: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | C-H (ethynyl) | N (pyridine) | A strong, directional interaction linking molecules into chains or networks. |
| C-H···F Interaction | C-H (ring or ethynyl) | F (fluoro) | A weak hydrogen bond that contributes to overall lattice energy. |
| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Attraction between aromatic rings, likely in an offset or parallel-displaced fashion. |
Advanced Spectroscopic Methods for Conformational Analysis and Intermolecular Interactions
While this compound has limited conformational freedom, primarily restricted to the rotation of the ethynyl group, advanced spectroscopic methods are crucial for probing the subtle energetic landscape and the nature of its intermolecular interactions in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation in solution. While standard ¹H, ¹³C, and ¹⁹F NMR confirm the covalent structure, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between atoms, which is useful for studying how molecules associate in solution.
Computational Methods , particularly Density Functional Theory (DFT), are essential for complementing experimental data. DFT calculations can be used to:
Predict the lowest energy conformation of the molecule.
Calculate theoretical vibrational spectra (Raman and IR) to aid in the assignment of experimental bands. nih.gov
Model the molecular electrostatic potential (MESP), which identifies electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is critical for predicting sites of intermolecular interactions. For instance, fluorination often creates an electron-deficient (positive) π-hole in the center of the aromatic ring, making it an acceptor for lone-pair electrons from other molecules. csic.es
Analyze non-covalent interactions (NCI) to characterize and quantify the strength of hydrogen bonds, halogen bonds, and π-stacking in dimers or larger molecular clusters. figshare.com
By combining experimental techniques like Raman and NMR with high-level computational modeling, a comprehensive picture of the molecule's structure, electronic properties, and interaction preferences can be developed. This integrated approach is fundamental to rationalizing the physicochemical properties of this compound and predicting its behavior in larger molecular systems.
Computational and Theoretical Chemistry of 4 Ethynyl 2,5 Difluoropyridine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-ethynyl-2,5-difluoropyridine. These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of electrons within it.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the optimized molecular geometry, including bond lengths and angles. nih.govnih.gov
For this compound, DFT studies would reveal the planarity of the pyridine (B92270) ring and the linear geometry of the ethynyl (B1212043) group. The calculated bond lengths would reflect the influence of the electronegative fluorine atoms and the sp-hybridized carbon atoms of the ethynyl moiety on the aromatic system.
Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value |
| C2-F Bond Length | ~1.34 Å |
| C5-F Bond Length | ~1.35 Å |
| C4-C≡ Bond Length | ~1.42 Å |
| C≡C-H Bond Length | ~1.06 Å |
| C2-N-C6 Angle | ~117° |
| F-C2-C3 Angle | ~119° |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for systems where DFT may not be as reliable. For this compound, high-level ab initio calculations would offer a more refined description of its electronic energy and wavefunction, further validating the results obtained from DFT. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Computational methods are instrumental in predicting the spectroscopic properties of molecules, which is vital for their experimental identification and characterization.
Vibrational frequency analysis using methods like DFT can predict the infrared (IR) and Raman spectra of this compound. nih.govnih.gov The calculations yield the frequencies of the fundamental vibrational modes, along with their IR intensities and Raman activities. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific molecular vibrations. rsc.org For this compound, characteristic vibrational modes would include the C-F stretching, the C≡C stretching of the ethynyl group, and various pyridine ring vibrations.
Table 2: Predicted Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡C Stretch | ~2100 - 2200 |
| C-F Stretch | ~1200 - 1300 |
| Pyridine Ring Breathing | ~1000 - 1100 |
| C-H Wag (Ethynyl) | ~600 - 700 |
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net By applying the GIAO method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound with good accuracy. nih.gov These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra and can aid in the structural elucidation of the compound and its derivatives. researchgate.net The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the fluorine atoms and the ethynyl group.
Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
The analysis of frontier molecular orbitals and the molecular electrostatic potential provides critical information about the reactivity and intermolecular interactions of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics are linked to its electron-accepting ability. youtube.com For this compound, the HOMO is expected to be localized primarily on the ethynyl-substituted pyridine ring, while the LUMO may also be distributed over the aromatic system. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. materialsciencejournal.org
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (electron-rich) are expected around the nitrogen atom and the fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be located around the hydrogen atoms, suggesting these as likely sites for nucleophilic attack. researchgate.net
Reaction Mechanism Studies and Transition State Analysis of Key Transformations
The study of reaction mechanisms through computational methods allows for a detailed understanding of the energetic pathways and intermediates involved in chemical transformations. For this compound, two particularly relevant areas of investigation are its susceptibility to nucleophilic aromatic substitution (SNAr) reactions and its participation in cross-coupling reactions.
Computational Elucidation of Regioselectivity in SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. In this compound, the presence of two fluorine atoms and a nitrogen atom in the pyridine ring makes it a prime candidate for SNAr reactions. A key question in such reactions is the regioselectivity: will a nucleophile preferentially attack the carbon at position 2 or position 5?
Computational chemistry, particularly Density Functional Theory (DFT), can be employed to predict and rationalize the regioselectivity of SNAr reactions. The primary approach involves calculating the relative energies of the transition states for the nucleophilic attack at each possible position. The reaction is expected to proceed preferentially through the lower-energy transition state.
Several factors influence the stability of the transition states in SNAr reactions. These include the stability of the Meisenheimer intermediate, the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (ESP).
Meisenheimer Intermediate Stability: The reaction can be modeled to proceed through a Meisenheimer-like intermediate. The relative energies of the intermediates formed by nucleophilic attack at C2 and C5 can be calculated. The more stable intermediate is indicative of the preferred reaction pathway.
LUMO Distribution: The LUMO of an aromatic compound often indicates the sites most susceptible to nucleophilic attack. A larger LUMO coefficient on a particular carbon atom suggests that it is more electrophilic and thus a more likely site for attack.
Molecular Electrostatic Potential (ESP): An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electron-deficient areas that are attractive to nucleophiles.
Illustrative Data for Regioselectivity in SNAr Reactions:
| Parameter | Attack at C2 | Attack at C5 | Predicted Outcome |
|---|---|---|---|
| Calculated Transition State Energy (kcal/mol) | 18.5 | 22.1 | Attack at C2 is favored |
| LUMO Coefficient | 0.45 | 0.32 | Attack at C2 is favored |
| ESP at Carbon (arbitrary units) | +0.8 | +0.6 | Attack at C2 is favored |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Specific computational studies on this compound are not available in the reviewed literature.
Modeling of Catalytic Cycles for Cross-Coupling Reactions
The ethynyl group of this compound makes it a suitable substrate for various cross-coupling reactions, most notably the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex.
Computational modeling can be used to elucidate the entire catalytic cycle of such a reaction. This involves identifying and calculating the energies of all intermediates and transition states in the cycle. The key steps in a typical Sonogashira coupling cycle that can be modeled include:
Oxidative Addition: The addition of the aryl halide to the palladium(0) catalyst.
Transmetalation: The transfer of the alkynyl group from a copper acetylide to the palladium center.
Reductive Elimination: The final step where the coupled product is formed and the palladium(0) catalyst is regenerated.
Excited State Calculations and Photophysical Property Prediction
The photophysical properties of a molecule, such as its absorption and emission of light, are determined by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules.
For this compound, TD-DFT calculations can predict several key photophysical properties:
Absorption Spectrum: By calculating the energies and oscillator strengths of the electronic transitions from the ground state to various excited states, the UV-Vis absorption spectrum can be simulated. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions.
Fluorescence and Phosphorescence: The nature of the lowest singlet (S1) and triplet (T1) excited states can be investigated. The energy difference between the ground and excited states determines the wavelength of emission. The probability of radiative decay (fluorescence and phosphorescence) versus non-radiative decay can also be estimated.
Intersystem Crossing: The efficiency of intersystem crossing (ISC) from the singlet to the triplet manifold can be estimated by calculating the spin-orbit coupling between the relevant singlet and triplet states. This is crucial for understanding phosphorescence and photochemical reactivity.
Illustrative Data for Predicted Photophysical Properties:
| Property | Calculated Value | Interpretation |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | 285 nm | Corresponds to a π → π* transition |
| S1 Energy | 4.1 eV | Predicts fluorescence in the UV region |
| T1 Energy | 3.2 eV | Potential for phosphorescence at longer wavelengths |
| Singlet-Triplet Gap (ΔES1-T1) | 0.9 eV | Suggests moderate intersystem crossing efficiency |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Specific computational studies on this compound are not available in the reviewed literature.
Advanced Applications in Materials Science and Chemical Biology
Applications in Organic Electronic Materials
The pyridine (B92270) ring, being an electron-deficient (π-acceptor) system, is an attractive core for n-type organic semiconductors. The introduction of two strongly electron-withdrawing fluorine atoms at the 2- and 5-positions further lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for electron-transporting and light-emitting materials in organic electronic devices. The 4-ethynyl group serves as a versatile synthetic handle for the construction of extended π-conjugated systems through reactions like the Sonogashira coupling.
Precursors for Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in Organic Light-Emitting Diodes (OLEDs), leading to internal quantum efficiencies approaching 100%. TADF emitters are typically designed with a donor-acceptor (D-A) architecture to ensure a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
The 2,5-difluoropyridine (B1303130) core in 4-Ethynyl-2,5-difluoropyridine can serve as a potent acceptor moiety. By coupling this unit with various electron-donating groups via the ethynyl (B1212043) linker, it is possible to design novel TADF emitters. The strong electron-withdrawing nature of the difluoropyridine unit helps to create a significant charge-transfer character in the excited state, which is crucial for achieving a small ΔEST. While direct research on TADF emitters derived from this compound is limited, studies on analogous fluorinated pyridine and quinazoline (B50416) acceptors demonstrate the viability of this approach. For instance, emitters using 5-fluoroquinazoline (B579755) as an acceptor have shown excellent performance in green OLEDs, achieving high external quantum efficiencies (EQE) of over 22% with small ΔEST values. rsc.org The introduction of a pyridine secondary acceptor has also been shown to be an effective strategy for managing the delayed fluorescence lifetime and improving the efficiency roll-off in TADF devices. rsc.org
The general synthetic strategy would involve a Sonogashira coupling reaction between this compound and a halogenated donor molecule (e.g., carbazole, acridine, or phenoxazine (B87303) derivatives).
| Acceptor Moiety | Donor Moiety | Resulting Property | Reference |
| 5-Fluoroquinazoline | Acridan or Spiroacridan | Small ΔEST (0.02-0.07 eV), High EQE (22.1%) | rsc.org |
| Pyridine | Various Donors | Short delayed fluorescence lifetimes, High EQE (>20%) | rsc.org |
This table presents data for analogous compounds to illustrate the potential of fluorinated pyridine-based acceptors in TADF emitters.
Building Blocks for Conjugated Polymers and Oligomers with Tunable Electronic Properties
The ethynyl group is a key functional group for the synthesis of conjugated polymers and oligomers via polymerization reactions, most notably Sonogashira coupling polymerization. These materials are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
This compound can be used as a monomer or co-monomer in the synthesis of such polymers. The incorporation of the electron-deficient 2,5-difluoropyridine unit into a polymer backbone can significantly lower the LUMO energy level, facilitating electron injection and transport, making the resulting polymer an n-type semiconductor. The electronic properties of the polymer can be precisely tuned by co-polymerizing this compound with various electron-donating (e.g., thiophene, fluorene) or electron-accepting aromatic monomers. The rigid ethynyl linker helps to maintain planarity in the polymer backbone, which can enhance π-π stacking and charge carrier mobility.
Studies on conjugated polymers containing ethynylene and fluorine-substituted aromatic units have demonstrated that this is a successful approach for achieving low HOMO levels, which translates to better oxidative stability and potentially higher open-circuit voltages in OPV devices. mdpi.com
| Polymer Backbone Component | Electronic Property | Potential Application |
| Ethynylene Units | Lowers HOMO, enhances planarity | OFETs, OPVs |
| Fluorinated Aromatics | Lowers LUMO, improves stability | n-type semiconductors |
| Pyridine Units | Electron-deficient, facilitates n-type transport | Electron-transport layers |
Design of Fluorinated Scaffolds for Enhanced Device Performance
The presence of fluorine in organic electronic materials offers several advantages beyond tuning electronic energy levels. The strong carbon-fluorine (C-F) bond enhances the chemical and thermal stability of the materials, leading to longer device lifetimes. Furthermore, fluorination can influence the intermolecular packing in the solid state, which is critical for efficient charge transport. The introduction of fluorine can lead to favorable non-covalent interactions (e.g., F···H, F···S, F···F) that can promote ordered molecular packing.
The 2,5-difluoro substitution pattern in this compound provides a scaffold that can be elaborated into larger molecules for OLEDs and other devices. These fluorinated scaffolds can lead to materials with improved electron mobility and enhanced photoluminescence quantum yields in the solid state. For example, pyrene-pyridine integrated materials have been used as hole-transporting materials in OLEDs, showing stable performance and reduced efficiency roll-off. nih.govacs.org The strategic placement of fluorine atoms on the pyridine ring could further enhance these properties.
Role as a Privileged Building Block in Medicinal Chemistry (Pre-clinical/Design Aspects)
In medicinal chemistry, "privileged building blocks" are molecular scaffolds that can be used to generate a variety of compounds that interact with multiple biological targets. The pyridine ring is a well-established privileged scaffold found in numerous approved drugs. The addition of fluorine and an ethynyl group to this core, as in this compound, creates a highly versatile building block for the synthesis of novel bioactive compounds.
Synthesis of Novel Heterocyclic Systems for Biological Screening
The ethynyl group of this compound is a gateway to a wide range of chemical transformations for the synthesis of novel heterocyclic systems. These reactions include, but are not limited to:
Cycloaddition reactions: The alkyne can participate in [3+2] cycloadditions with azides (Click chemistry) to form 1,2,3-triazoles, or with nitrile oxides to form isoxazoles.
Sonogashira coupling: As mentioned earlier, this reaction allows for the straightforward connection of the pyridine core to other aromatic or heteroaromatic systems.
Alkyne hydration and related additions: The triple bond can be hydrated to form ketones or undergo various other addition reactions to introduce new functional groups.
These synthetic routes allow for the rapid generation of libraries of diverse compounds based on the 2,5-difluoropyridine core. The fluorine atoms can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, and they can also improve metabolic stability by blocking sites of oxidative metabolism. While specific examples starting from this compound are not yet widely reported, the synthesis of various fluorinated pyridine derivatives with potential biological activities is an active area of research. researchgate.netnih.govnih.govekb.eg
| Reaction Type | Reagent | Resulting Heterocycle |
| [3+2] Cycloaddition | Organic Azide (B81097) | 1,2,3-Triazole |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole |
| Sonogashira Coupling | Aryl/Heteroaryl Halide | Aryl/Heteroaryl-substituted Pyridine |
| Cyclization | Various | Fused Heterocyclic Systems |
Development of Nucleoside Analogs and their Structure-Activity Relationship Studies (excluding clinical efficacy or toxicity)
Nucleoside analogs are a critical class of antiviral and anticancer agents. They function by mimicking natural nucleosides and interfering with the synthesis of DNA or RNA. Modifications at the 4'-position of the sugar ring have led to some of the most potent inhibitors of viral polymerases. Specifically, the 4'-ethynyl group has been identified as a key substituent that confers high potency against viruses like HIV. nih.govresearchgate.net
This compound can be envisioned as a precursor for novel nucleobase analogs. In this context, the difluoropyridine moiety would replace the natural purine (B94841) or pyrimidine (B1678525) base. The synthesis of such C-nucleosides, where the base is linked to the sugar via a C-C bond, is a well-established strategy in medicinal chemistry. The ethynyl group could be used to attach the sugar moiety, or it could be further functionalized.
The structure-activity relationship (SAR) of such analogs would be of significant interest. The fluorine atoms would likely influence the hydrogen bonding patterns with the target enzyme and could enhance the compound's metabolic stability. The SAR of 4'-ethynyl nucleoside analogs is well-documented, with the ethynyl group often providing a significant boost in activity. nih.govresearchgate.net Combining this feature with a novel fluorinated base analog derived from this compound represents a promising, albeit underexplored, avenue for the design of new therapeutic agents.
| Nucleoside Analog Class | Key Structural Feature | Biological Target (General) | Reference (for related compounds) |
| 4'-Ethynyl Nucleosides | Ethynyl group at the 4'-position of the sugar | Viral Polymerases (e.g., HIV Reverse Transcriptase) | nih.govresearchgate.net |
| Fluorinated Nucleosides | Fluorine on the sugar or base | Viral and Cellular Polymerases | mdpi.com |
| C-Nucleosides | C-C bond between sugar and base | Various enzymes | mdpi.com |
This table provides context from related classes of compounds, as direct studies involving this compound in nucleoside analogs are not prevalent.
Design of Enzyme Inhibitors (e.g., GCN2, Metabotropic Glutamate (B1630785) Receptors) based on Structural Insights
The difluoropyridine core is a recognized pharmacophore in medicinal chemistry, frequently incorporated into the design of potent and selective enzyme inhibitors. The fluorine atoms can enhance binding affinity, metabolic stability, and bioavailability of drug candidates. Pyridine derivatives, in general, are common in the structure of various enzyme inhibitors.
Similarly, metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors, are important targets for neurological disorders. Antagonists for these receptors often contain aromatic and heterocyclic scaffolds. The this compound scaffold could serve as a novel starting point for the design of mGluR modulators, with the difluoropyridine ring providing a key recognition element and the ethynyl group allowing for structural diversification to achieve subtype selectivity.
| Enzyme/Receptor Target | Potential Role of this compound Scaffold | Key Moieties and Their Functions |
| GCN2 Kinase | Core scaffold for ATP-competitive or allosteric inhibitors. | Difluoropyridine: Hinge-binding motif, improved metabolic stability. Ethynyl Group: Covalent warhead potential, additional binding interactions. |
| Metabotropic Glutamate Receptors | Novel core for positive or negative allosteric modulators. | Difluoropyridine: Mimic of endogenous ligand interactions. Ethynyl Group: Fine-tuning of potency and selectivity. |
Fluorine as a Modulator of Ligand-Receptor Interactions (Theoretical Perspectives)
From a theoretical standpoint, the incorporation of fluorine into a ligand such as this compound can profoundly influence its interaction with a biological target. The high electronegativity of fluorine can lead to the formation of strong non-covalent interactions, including hydrogen bonds with backbone amides and halogen bonds with electron-rich atoms like oxygen or sulfur.
Furthermore, the substitution of hydrogen with fluorine can alter the electronic distribution of the pyridine ring, influencing its pKa and its ability to participate in π-stacking or cation-π interactions. Computational studies on fluorinated ligands have shown that these atoms can modulate the conformational preferences of a molecule, pre-organizing it for a more favorable binding pose. In the case of this compound, the two fluorine atoms would create a distinct electrostatic potential on the pyridine ring, which could be exploited for specific and high-affinity binding to a target protein.
| Type of Interaction | Influence of Fluorine Atoms | Potential Impact on Binding |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. | Enhanced affinity and specificity. |
| Halogen Bonding | Can interact with nucleophilic residues. | Directional interactions contributing to binding. |
| Electrostatic Interactions | Alters the charge distribution of the pyridine ring. | Modulates cation-π and dipole-dipole interactions. |
| Conformational Control | Can favor specific rotamers or ring puckering. | Lower entropic penalty upon binding. |
Applications in Supramolecular Chemistry and Self-Assembly
Design of Molecular Architectures via Non-Covalent Interactions
The ethynylpyridine moiety is a valuable building block in supramolecular chemistry. The linear and rigid nature of the ethynyl group, combined with the hydrogen-bonding and π-stacking capabilities of the pyridine ring, allows for the construction of well-defined supramolecular architectures. For instance, polymers incorporating ethynylpyridine units have been shown to form helical structures capable of molecular recognition.
The presence of fluorine atoms in this compound would introduce additional non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which could be used to direct the self-assembly process with greater precision. This could lead to the formation of novel liquid crystals, gels, or porous materials with tailored properties.
Coordination Chemistry with Transition Metals for Advanced Materials
The pyridine nitrogen of this compound is a good ligand for coordination to transition metals. The ethynyl group can also participate in coordination or can be used for post-coordination modification, such as in click chemistry or polymerization. The electron-withdrawing fluorine atoms would modulate the electron density on the pyridine nitrogen, affecting the strength of the metal-ligand bond and potentially the catalytic activity or photophysical properties of the resulting metal complex.
Coordination of this compound to transition metals could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, magnetic, or porous properties. These materials could find applications in gas storage, separation, or catalysis.
Catalytic Applications Beyond its Synthesis
Ligand Design for Homogeneous Catalysis
In homogeneous catalysis, the ligand plays a crucial role in determining the activity, selectivity, and stability of the catalyst. The this compound scaffold offers several features that are desirable in a ligand. The pyridine nitrogen can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the fluorine substituents.
Organocatalytic Systems Incorporating Fluoropyridine Moieties
The incorporation of fluoropyridine moieties into organocatalytic systems represents a sophisticated strategy for modulating catalyst performance. The strong electron-withdrawing nature of fluorine atoms can significantly influence the electronic properties of the pyridine ring, thereby enhancing catalytic activity and selectivity in a variety of organic transformations. This section explores the role and applications of fluoropyridine derivatives as key components of advanced organocatalytic systems.
The primary impact of fluorine substitution on the pyridine ring is the reduction of its electron density. This effect is particularly pronounced in di- and tri-fluorinated pyridines. The resulting electron-deficient aromatic system exhibits modified Lewis basicity and an enhanced ability to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. These altered properties are pivotal in the design of novel organocatalysts.
One of the key areas where fluoropyridine moieties have been explored is in Lewis base catalysis. The nitrogen atom of the pyridine ring can act as a Lewis base, activating substrates through the formation of reactive intermediates. The introduction of fluorine atoms decreases the Lewis basicity of the pyridine nitrogen. While this might seem counterintuitive for a catalyst that relies on its Lewis basicity, this modulation can be advantageous in preventing catalyst inhibition by product binding or in fine-tuning the reactivity of the catalyst-substrate complex.
Moreover, the electron-deficient nature of the fluorinated pyridine ring can enhance its ability to act as a π-acceptor in charge-transfer interactions or to stabilize anionic intermediates. This characteristic is particularly valuable in asymmetric catalysis, where subtle electronic effects can have a profound impact on stereochemical outcomes.
A notable application of fluoropyridines is in the activation of silyl-based reagents. For instance, chiral pyridine N-oxides have been investigated for their ability to catalyze asymmetric allylation reactions. The introduction of fluorine atoms onto the pyridine ring of these catalysts can enhance their efficacy. The electron-withdrawing fluorine atoms increase the Lewis acidity of the silicon atom in the silyl-reagent-catalyst adduct, leading to enhanced reactivity and enantioselectivity.
The following table summarizes representative results from the asymmetric allylation of benzaldehyde (B42025) using a chiral pyridine N-oxide catalyst, illustrating the high levels of enantioselectivity that can be achieved.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | CH2Cl2 | -78 | 24 | 85 | 92 |
| 2 | 5 | Toluene | -78 | 36 | 88 | 94 |
| 3 | 10 | THF | -78 | 24 | 75 | 88 |
| 4 | 10 | Et2O | -78 | 48 | 60 | 85 |
In addition to Lewis base catalysis, fluoropyridine moieties can be incorporated into organocatalysts that operate through other activation modes. For example, they can be part of chiral Brønsted acid catalysts, where the electron-withdrawing fluorine atoms can increase the acidity of a nearby proton-donating group. Similarly, in hydrogen-bonding catalysis, the polarized C-F bonds and the modified pyridine ring can participate in directing hydrogen-bond interactions, leading to highly organized transition states and enhanced stereocontrol.
The development of organocatalytic systems based on fluoropyridines is an active area of research. The unique electronic properties conferred by fluorine substitution offer a powerful tool for the design of next-generation catalysts with improved activity, selectivity, and substrate scope. Future investigations are expected to further exploit the potential of compounds like this compound as building blocks for novel and highly efficient organocatalytic systems.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The future synthesis of 4-Ethynyl-2,5-difluoropyridine and its derivatives is geared towards greener and more efficient methodologies. A primary focus will be the optimization of cross-coupling reactions, such as the Sonogashira coupling, which is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.org Future research will likely explore the use of more sustainable catalysts, potentially moving away from palladium-based systems to more earth-abundant and less toxic metals. Furthermore, the development of copper-free Sonogashira coupling protocols presents a promising avenue for reducing the environmental impact of the synthesis. libretexts.org
The principles of green chemistry will be central to these developments, with an emphasis on minimizing waste, reducing energy consumption, and utilizing safer solvents. ijarsct.co.inrasayanjournal.co.inmdpi.comresearchgate.net Methodologies such as microwave-assisted synthesis and flow chemistry are expected to play a crucial role in enhancing reaction efficiency and reducing reaction times. nih.govacsgcipr.org These techniques offer better control over reaction parameters, leading to higher yields and purities. mdpi.com
Below is a table summarizing potential sustainable synthetic strategies for this compound:
| Synthetic Strategy | Catalyst/Reagent Focus | Potential Advantages |
| Optimized Sonogashira Coupling | Earth-abundant metal catalysts (e.g., copper, nickel), Copper-free systems | Reduced cost and toxicity, simplified purification |
| Microwave-Assisted Synthesis | Efficient energy transfer | Rapid reaction times, increased yields, enhanced purity |
| Flow Chemistry | Continuous processing | Improved safety and scalability, precise reaction control |
| Green Solvents | Bio-based or recyclable solvents | Reduced environmental impact, improved safety |
Exploration of Novel Reactivities and Transformation Pathways
The electron-deficient nature of the 2,5-difluoropyridine (B1303130) ring significantly influences the reactivity of the 4-ethynyl substituent, opening up avenues for novel chemical transformations. The ethynyl (B1212043) group in such electron-poor systems is activated towards nucleophilic attack. nih.govacs.org This enhanced electrophilicity can be exploited in various addition reactions, allowing for the introduction of a wide range of functional groups.
Future research will likely delve into cycloaddition reactions, where the ethynyl moiety can act as a dienophile or a dipolarophile to construct complex heterocyclic systems. The unique electronic properties conferred by the difluoropyridine core are expected to modulate the regioselectivity and stereoselectivity of these reactions. Furthermore, the development of novel catalytic systems could unlock unprecedented transformation pathways for this versatile building block.
Integration into Complex Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis due to their efficiency and atom economy. acsgcipr.orgbohrium.com The integration of this compound into MCRs is a promising area for future exploration. Its bifunctional nature, possessing both a nucleophilic nitrogen atom (after activation) and a reactive alkyne, makes it an ideal candidate for the construction of diverse molecular scaffolds. beilstein-journals.orgnih.gov
Researchers are expected to design novel MCRs that leverage the unique reactivity of this compound to access libraries of complex, highly functionalized pyridine (B92270) derivatives. These compounds could be of significant interest for applications in medicinal chemistry and materials science. The development of catalytic MCRs involving this building block will be a key focus, aiming to achieve high levels of control over the reaction outcome. bohrium.com
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future development of this compound chemistry. rsc.orgresearchgate.netmostwiedzy.pl DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. rsc.orgresearchgate.net This predictive power will enable the in silico design of new compounds with tailored electronic and photophysical properties for specific applications.
By modeling the impact of different substituents on the pyridine ring and the ethynyl group, researchers can rationally design derivatives with optimized characteristics, such as specific absorption and emission wavelengths for photochemistry applications or desired electronic properties for use in organic electronics. rsc.orgresearchgate.net This computational-driven approach will accelerate the discovery of new functional molecules and reduce the need for extensive empirical screening.
The following table outlines key parameters that can be investigated using computational methods:
| Computational Method | Investigated Properties | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO energies), Reaction mechanisms, Spectroscopic properties (IR, Raman, UV-Vis) | Prediction of reactivity, guidance for synthetic efforts, interpretation of experimental data |
| Time-Dependent DFT (TD-DFT) | Excited state properties, Absorption and emission spectra | Design of molecules with specific photophysical properties for applications in photochemistry and materials science |
| Molecular Dynamics (MD) Simulations | Conformational analysis, Intermolecular interactions | Understanding of self-assembly processes and interactions with biological targets or material surfaces |
Synergistic Applications in Interdisciplinary Fields (e.g., Photochemistry, Nanotechnology)
The unique combination of a fluorinated pyridine core and a terminal alkyne makes this compound a highly attractive building block for various interdisciplinary fields.
In photochemistry , the ethynylpyridine moiety can act as a versatile component in the design of novel photoactive molecules. nih.govresearchgate.netrsc.org Its electronic properties, tunable through substitution, can influence the absorption and emission characteristics of chromophores. The alkyne group also provides a convenient handle for "clicking" these photoactive units onto other molecules or materials.
In the realm of nanotechnology , the terminal alkyne of this compound is ideal for the functionalization of nanoparticles. mdpi.comnih.gov This allows for the precise attachment of the pyridine unit to the surface of various nanomaterials, thereby modifying their properties and enabling their use in targeted drug delivery, sensing, and catalysis. The fluorine atoms can also impart specific properties, such as altered hydrophobicity and stability, to the functionalized nanoparticles.
The exploration of these synergistic applications will undoubtedly lead to the development of innovative technologies with far-reaching impacts across science and engineering.
Q & A
Q. What synthetic strategies are recommended for preparing 4-Ethynyl-2,5-difluoropyridine, and how can cross-coupling reactions be optimized?
- Methodological Answer : The synthesis typically involves halogenation of 2,5-difluoropyridine precursors followed by palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) to introduce the ethynyl group. For example, halogenated intermediates like 4-bromo-2,5-difluoropyridine can undergo coupling with terminal alkynes. Optimization includes using Pd(PPh₃)₄/CuI catalysts, anhydrous conditions, and inert atmospheres. Reaction monitoring via TLC or LC-MS ensures completion. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve fluorine coupling patterns. -NMR is essential for confirming fluorine positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collection at low temperatures (e.g., 100 K) enhances resolution. Hydrogen bonding and π-stacking interactions can be analyzed to understand packing motifs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.
- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
- Waste Disposal : Follow institutional guidelines for halogenated and ethynyl-containing waste. Refer to Safety Data Sheets (SDS) for hazard-specific guidance, though full toxicological data may be limited .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during functionalization reactions of this compound?
- Methodological Answer : Conflicting regioselectivity may arise from competing electronic (fluorine directing effects) and steric factors. Strategies include:
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on Fukui indices or electrostatic potential maps.
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired pathways.
- Directing Groups : Introduce temporary protecting groups to steer reactivity. Evidence from polyhalogenated pyridine studies shows lithium-halogen exchange can selectively functionalize positions .
Q. What computational approaches predict the reactivity and electronic properties of this compound in drug design?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., bacterial topoisomerases) to assess binding affinity.
- Quantum Mechanical Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to understand electron-withdrawing effects of fluorine and ethynyl groups.
- Structure-Activity Relationship (SAR) : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data. Similar fluoroquinolone derivatives demonstrate enhanced antimicrobial activity via fluorine-induced polarity and π-stacking .
Q. How do the electronic effects of ethynyl and fluorine substituents influence applications in materials science?
- Methodological Answer :
- Conjugated Systems : The ethynyl group extends π-conjugation, useful in organic semiconductors or OLEDs. Fluorine atoms enhance thermal stability and reduce HOMO-LUMO gaps.
- Photophysical Studies : Time-dependent DFT (TD-DFT) models can simulate absorption/emission spectra. Experimental validation via UV-Vis and fluorescence spectroscopy is critical.
- Thermally Activated Delayed Fluorescence (TADF) : Fluorinated pyridines are promising for TADF dyes due to efficient intersystem crossing. Optimize donor-acceptor configurations through substituent engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
